The compound has the molecular formula and can be synthesized through various organic reactions. It falls under the category of pyrrole derivatives, which are significant in the synthesis of complex organic molecules and have diverse biological activities.
The synthesis of 3-phenyl-octahydrocyclopenta[b]pyrrole can be achieved through several methods, with the Paal-Knorr pyrrole synthesis being one of the most common approaches. This method involves a condensation reaction between 2,5-dimethoxytetrahydrofuran and amines in the presence of a catalytic amount of iron (III) chloride, allowing for the formation of N-substituted pyrroles under mild conditions.
Another method includes Pd/phosphine-catalyzed reactions, where aryl bromides are reacted with suitable precursors to yield selective aryl derivatives of octahydrocyclopenta[b]pyrroles. The choice of phosphine ligand significantly influences product distribution and stereoselectivity .
The reaction conditions typically involve:
3-phenyl-octahydrocyclopenta[b]pyrrole consists of a bicyclic structure where a five-membered cyclopentane ring is fused to a pyrrole ring. This unique configuration contributes to its distinct chemical properties.
The compound's structural data can be summarized as follows:
3-phenyl-octahydrocyclopenta[b]pyrrole can undergo various chemical reactions, including:
The specific reagents and conditions for these reactions are critical for achieving desired products:
The mechanism of action for 3-phenyl-octahydrocyclopenta[b]pyrrole varies based on its application. In biological contexts, it may interact with specific molecular targets:
3-phenyl-octahydrocyclopenta[b]pyrrole is typically characterized by:
Key chemical properties include:
3-phenyl-octahydrocyclopenta[b]pyrrole has several scientific applications:
The 3-phenyl-octahydrocyclopenta[b]pyrrole scaffold represents a structurally constrained bicyclic framework characterized by fusion between a five-membered cyclopentane ring and a pyrrolidine heterocycle. This architecture imposes significant three-dimensional rigidity and defined stereochemistry, distinguishing it from monocyclic or flexible aliphatic heterocycles. The saturated nature of the octahydrocyclopenta[b]pyrrole system enhances metabolic stability by reducing susceptibility to oxidative degradation, a critical advantage in drug design where pharmacokinetic optimization is paramount [1] . The incorporation of a phenyl group at the 3-position introduces a planar aromatic moiety capable of engaging in π-π stacking interactions with biological targets, thereby augmenting binding affinity and selectivity. This hydrophobic extension strategically positions the phenyl ring to occupy distinct subpockets within enzyme active sites or receptor domains, as evidenced in retinol-binding protein 4 (RBP4) antagonists and dipeptidyl peptidase-4 (DPP-4) inhibitors [1] [3].
The stereochemical complexity of this scaffold cannot be understated. With multiple chiral centers (typically at positions 3a, 6a, and potentially C3), enantiopure forms exhibit markedly distinct pharmacological profiles. For instance, in RBP4 antagonists, the (3aR,6aS) configuration demonstrated >100-fold higher binding affinity compared to its enantiomer, attributable to optimal complementarity within the hydrophobic binding cleft of RBP4 [1]. Computational analyses reveal that the puckered conformation of the bicyclic system restricts the orientation of substituents, enforcing a preorganized topology that reduces the entropic penalty upon target binding. This conformational restraint is leveraged in kinase inhibitors targeting oncogenic pathways, where the scaffold’s rigidity aligns inhibitor pharmacophores with ATP-binding site residues .
Table 1: Key Physicochemical Attributes of 3-Phenyl-Octahydrocyclopenta[b]pyrrole Derivatives
Property | Value Range | Impact on Drug Design |
---|---|---|
LogP | 2.1 - 4.3 | Balances membrane permeability vs. solubility |
Chiral Centers | 3-4 (stereodependent) | Dictates target selectivity and potency |
Polar Surface Area | 30-50 Ų | Influences blood-brain barrier penetration |
Solubility (pH 7.4) | 5-50 μM | Critical for oral bioavailability |
Conformational Rigidity | High (puckered ring) | Reduces entropic penalty in target binding |
The scaffold’s synthetic versatility enables strategic functionalization at multiple sites: the pyrrolidine nitrogen (N1), the phenyl ring (ortho/meta/para substitutions), and bridgehead carbons. Electronegative substituents on the phenyl ring, such as trifluoromethyl (-CF₃) or halogens, enhance binding through halogen bonding and lipophilic interactions, as observed in potent DPP-4 inhibitors where meta-CF₃ derivatives achieved IC₅₀ values < 100 nM [3]. Additionally, the nitrogen atom serves as a vector for acyl or sulfonyl groups, modulating electron density and hydrogen-bonding capacity. These modifications fine-tune absorption and distribution properties, as demonstrated by analogs exhibiting >90% reduction in plasma RBP4 levels following oral administration in preclinical models [1]. Solubility challenges inherent to bicyclic frameworks are addressed via prodrug strategies or salt formation, exemplified by perindopril’s ethyl ester prodrug enhancing oral absorption through carboxylate masking [6].
The integration of the 3-phenyl-octahydrocyclopenta[b]pyrrole motif into medicinal chemistry emerged prominently in the early 2000s, paralleling advances in stereoselective synthesis and structure-based drug design. Initial explorations targeted cardiovascular diseases, notably angiotensin-converting enzyme (ACE) inhibitors. Perindopril, though not exclusively bearing the 3-phenyl variant, incorporated the octahydrocyclopenta[b]pyrrole core as a key zinc-binding component, validating the scaffold’s capacity to engage metalloenzyme active sites [6]. This success catalyzed investigations into diverse therapeutic applications, leveraging the scaffold’s three-dimensional complexity to address flatland-prone discovery targets.
A transformative application materialized in ophthalmology with the development of RBP4 antagonists for age-related macular degeneration (AMD). Fenretinide derivatives suffered from retinoid-associated toxicities, prompting Amgen’s discovery of non-retinoid antagonist A1120. Subsequent optimization replaced its labile components with the bicyclic [3.3.0]-octahydrocyclopenta[c]pyrrole unit, yielding compound 4—a molecule exhibiting exquisite RBP4 binding (Kᵢ < 10 nM) and robust (>85%) serum RBP4 reduction in vivo without oxidative metabolism liabilities [1]. This innovation addressed fenretinide’s poor tolerability while maintaining efficacy in slowing bisretinoid accumulation in retinal pigment epithelium, a hallmark of dry AMD pathogenesis.
Table 2: Evolution of 3-Phenyl-Octahydrocyclopenta[b]pyrrole-Based Therapeutics
Therapeutic Area | Lead Compound | Key Target | Historical Milestone |
---|---|---|---|
Cardiovascular | Perindopril precursor | Angiotensin-Converting Enzyme | Early validation of scaffold bioactivity (1980s) |
Ophthalmology | Compound 4 | Retinol-Binding Protein 4 | Non-retinoid RBP4 antagonist for dry AMD (2015) |
Metabolic Disease | Saxagliptin analogs | Dipeptidyl Peptidase-4 | Improved selectivity over DPP-8/9 (2010s) |
Neurology | NR2B antagonists | NMDA Receptor Subunit | Neuropathic pain candidates (2020s) |
Oncology | FGFR4 inhibitors | Fibroblast Growth Receptor 4 | Tubulin polymerization inhibition (2020s) |
Simultaneously, diabetes research harnessed this scaffold for DPP-4 inhibition. Structural analyses revealed that (3aR,6aS)-configured octahydrocyclopenta[b]pyrroles occupied the S2 hydrophobic pocket of DPP-4, with C3-phenyl substitutions penetrating deeper into a conserved subcavity. Wang et al. demonstrated that introducing 2,4,5-trifluorophenyl at C3 yielded nanomolar inhibitors (e.g., compound 4c, IC₅₀ = 70 nM) with exceptional oral bioavailability (F = 96.3%) and sustained target engagement (t₁/₂ > 10 hours) [3]. These derivatives circumvented the pharmacokinetic limitations of earlier β-amino acid-based DPP-4 inhibitors, highlighting the scaffold’s capacity to merge potency with drug-like properties. Patent literature from 2014-2025 further corroborates the scaffold’s versatility, disclosing NR2B-selective negative allosteric modulators for neuropathic pain (WO2015048507A1) and microtubule-targeting agents for oncology, where fused pyrroloquinolines demonstrated picomolar cytotoxicity via tubulin polymerization inhibition [4] .
Synthetic methodologies evolved in tandem with therapeutic applications. Early routes relied on chiral pool derivatization or resolution, but asymmetric hydrogenation and transition-metal-catalyzed amination now enable enantioselective construction. For instance, Pd-catalyzed coupling of bromo-trifluoromethylbenzene with Boc-protected hexahydropyrrolo[3,4-c]pyrrole intermediates established efficient access to (3aR,6aS)-configured cores for RBP4 antagonists [1]. These advances transformed 3-phenyl-octahydrocyclopenta[b]pyrrole from a synthetic curiosity to a privileged structure in modern medicinal chemistry, underpinning clinical candidates across diverse disease contexts.
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1